molecular formula C7H7NaO B1260490 Sodium o-cresolate CAS No. 4549-72-8

Sodium o-cresolate

Cat. No. B1260490
CAS RN: 4549-72-8
M. Wt: 130.12 g/mol
InChI Key: ONFAAMBUOAGWSG-UHFFFAOYSA-M
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Description

Sodium o-cresolate is a chemical compound with the molecular formula C7H7NaO . It has an average mass of 130.120 Da and a monoisotopic mass of 130.039459 Da . It is also known by other names such as Sodium 2-methylphenolate and 2-Methylphenol sodium salt .


Molecular Structure Analysis

The molecular structure of Sodium o-cresolate consists of a sodium atom (Na) bonded to a cresolate group (C7H7O) . The cresolate group is a derivative of phenol, with a methyl group (-CH3) attached to the benzene ring .

Scientific Research Applications

Cosmetic and Fragrance Applications

Sodium o-cresolate, a substituted phenol, is utilized in cosmetics primarily as a biocide or preservative and also as a fragrance ingredient. Its ability to increase the dermal penetration of other agents like azidothymidine has been noted. However, its use in cosmetics is restricted in some regions due to safety concerns. The Cosmetic Ingredient Review (CIR) Expert Panel advises cosmetic formulators to consider the potential of ingredients like sodium o-cresolate to increase the penetration of other cosmetic ingredients (Andersen, 2006).

Biological Research

Sodium o-cresolate has been studied in the context of its effects on biological systems. For example, it's been investigated for its role in potentiating transepithelial sodium transport in frog skin, particularly when mixed with insulin. This finding highlights the potential of sodium o-cresolate in enhancing the activity of certain hormones and could have implications in biological and pharmacological research (Gallucci & Micelli, 1992).

Environmental Toxicity Studies

The toxicity of sodium o-cresolate and its derivatives has been quantitatively studied under laboratory conditions. These studies have been essential in understanding the environmental impact and safety of this compound, especially in its use in pesticides and other agricultural applications. The studies offer insights into the safety thresholds and impact on various ecological components (Gimingham, Massee, & Tattersfield, 1926).

Pharmaceutical Research

While the main focus here is not on drug use and dosage, it's worth noting that sodium o-cresolate has been explored in pharmaceutical research for its properties that could potentially enhance the efficacy of certain drugs. For example, studies have looked at how it affects the transport of drugs across biological membranes, which could have implications for drug delivery and effectiveness (Lo & Huang, 2000).

Safety and Hazards

Sodium dinitro-o-cresolate, a related compound, is classified as a flammable solid and poison . It has a primary hazard of fire and either a blast hazard or a minor projection hazard or both, but not a mass explosion hazard . Under prolonged exposure to fire or heat, it may explode . It is also toxic and may be fatal if inhaled, ingested, or absorbed through the skin .

properties

IUPAC Name

sodium;2-methylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O.Na/c1-6-4-2-3-5-7(6)8;/h2-5,8H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAAMBUOAGWSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95-48-7 (Parent)
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10891209
Record name Sodium 2-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Aqueous solution is caustic /Sodium phenolate/
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sodium o-cresolate

Color/Form

Amber liquid

CAS RN

4549-72-8, 34689-46-8
Record name o-Cresol, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, methyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-methylphenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-cresolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM CRESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5139
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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